1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium
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Overview
Description
1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium is a complex organic compound with the molecular formula C22H38N4O2. It is known for its unique structure, which includes two piperidyl groups and a cyclobutenediylium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethyl-4-piperidone, which is then reacted with appropriate reagents to introduce the propylamino groups. The final step involves the formation of the cyclobutenediylium core through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific context in which it is used .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A related compound with similar structural features.
Poly 6-(1,1,3,3-tetramethylbutyl)amino-s-triazine-2,4-diyl-(2,2,6,6-tetramethyl-4-piperidyl)imino: Another compound with piperidyl groups and similar applications
Uniqueness
1,3-Dioxido-2,4-bis((3-((2,2,6,6-tetramethyl-4-piperidyl)oxy)propyl)amino)cyclobutenediylium is unique due to its cyclobutenediylium core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
85909-44-0 |
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Molecular Formula |
C28H50N4O4 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
3-hydroxy-2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropylamino]-4-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropylimino]cyclobut-2-en-1-one |
InChI |
InChI=1S/C28H50N4O4/c1-25(2)15-19(16-26(3,4)31-25)35-13-9-11-29-21-23(33)22(24(21)34)30-12-10-14-36-20-17-27(5,6)32-28(7,8)18-20/h19-20,29,31-33H,9-18H2,1-8H3 |
InChI Key |
PFSICUQXUXJSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OCCCNC2=C(C(=NCCCOC3CC(NC(C3)(C)C)(C)C)C2=O)O)C |
Origin of Product |
United States |
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